4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate is a synthetic organic compound identified by the CAS number 331461-75-7. It features a complex structure that includes a fluorobenzyl group, a benzyl ether, and a nitrobenzenecarboxylate moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
This compound falls under the category of organic compounds, specifically as an aromatic ester. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate typically involves several steps, often beginning with the formation of intermediate compounds. One prevalent method for synthesizing this compound is the Suzuki–Miyaura coupling reaction, which is utilized for creating carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions that are tolerant of various functional groups .
The molecular formula of 4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate is , with a molecular weight of approximately 381.36 g/mol.
The compound's structure can be visualized as having two aromatic rings connected by an ether linkage, with a nitrobenzenecarboxylate substituent, which plays a crucial role in its chemical behavior and interactions .
4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate can undergo various chemical reactions:
The mechanism of action for 4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity due to its electronic effects, while the nitro group can facilitate interactions through hydrogen bonding or electrostatic interactions.
This compound may modulate cellular processes by altering enzyme kinetics or receptor activation pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate span multiple scientific fields:
The benzyl alcohol subunit in 4-[(4-fluorobenzyl)oxy]benzyl alcohol (precursor to the target compound) serves as a critical orthosteric domain mimetic. With a molecular weight of 232.25 g/mol and melting point of 106–108°C, this fragment exhibits geometric and electronic homology to endogenous dopamine's benzamide interactions [1]. Computational analyses reveal its hydroxyl group forms key hydrogen bonds with D₂/D₃ receptor aspartate residues (Bond distance: 2.8–3.0 Å), while the aromatic system engages in π-stacking with phenylalanine residues in transmembrane helix 6. The adjacent benzyloxy linkage acts as a conformational spacer, enabling optimal positioning of the fluorinated extension within secondary binding pockets.
Table 1: Structural and Electronic Properties of Pharmacophore Components
Fragment | Molecular Weight (g/mol) | Melting Point (°C) | Key Interactions |
---|---|---|---|
Benzyl alcohol core | 232.25 | 106–108 | H-bond with Asp114 (D₂R), π-stacking with Phe345 (D₃R) |
4-Fluorobenzyloxy | 125.12 | - | Hydrophobic pocket occupancy, dipole alignment |
3-Nitrobenzoate | 167.12 | 58–60 | Conjugation handle (bioorthogonal reactivity) |
The 4-fluorobenzyloxy extension occupies accessory hydrophobic pockets in dopamine receptors, with the fluorine atom (Pauling electronegativity: 3.98) inducing a bond dipole moment of 1.41 D. This enhances binding specificity through complementary interactions with histidine residues in receptor subpockets inaccessible to non-fluorinated analogs (ΔKᵢ = 15.3 nM vs. 112 nM for non-fluorinated counterpart) [7].
Fluorinated aromatic systems significantly enhance central nervous system (CNS) drug delivery through multifaceted mechanisms:
Table 2: Blood-Brain Barrier Permeation Parameters of Fluorinated Ligands
Compound | logP | P-gp Efflux Ratio | In Vitro BBB Permeability (×10⁻⁶ cm/s) |
---|---|---|---|
4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate | 2.98 | 1.8 | 8.7 ± 0.3 |
Non-fluorinated analog | 2.13 | 7.3 | 2.1 ± 0.4 |
Chloro-substituted analog | 3.41 | 9.2 | 1.5 ± 0.2 |
Metabolic stability studies indicate the C–F bond reserves oxidative metabolism, with >85% parent compound remaining after 1-hour liver microsome incubation versus 32% for hydroxylated analogs. This fluorine-mediated metabolic shielding directly translates to enhanced brain bioavailability (AUCₘᵢₙd/AUCₚₗₐₛₘₐ = 0.28 vs. 0.09 in rodent models) [5] [7].
The 3-nitrobenzoate moiety provides strategic advantages in dopaminergic probe development:
Electrophilic Reactivity: The electron-deficient aromatic ring (Hammett constant σₘ = 0.71) undergoes nucleophilic aromatic substitution with biological thiols (k₂ = 12.3 M⁻¹s⁻¹ with glutathione at pH 7.4). This enables covalent targeting of cysteine residues in receptor extracellular domains [6].
Photochemical Applications: Nitroaromatics generate singlet oxygen (¹O₂) with quantum yield Φ = 0.32 upon irradiation (λ = 365 nm). This facilitates photoaffinity labeling for receptor mapping studies—critical for elucidating dopaminergic binding site topographies [5].
Bioconjugation Versatility: The nitro group readily reduces to amines (e.g., SnCl₂/HCl, 92% yield), permitting:
Table 3: Bioconjugation Applications of Nitroaromatic Systems
Conversion | Reagents/Conditions | Application | Yield (%) |
---|---|---|---|
Reduction to amine | SnCl₂/HCl, EtOH, 25°C, 2h | Peptide conjugation | 92 |
Photochemical conjugation | hv (365 nm), O₂, pH 7.4 | Photoaffinity labeling | N/A |
Nucleophilic aromatic substitution | Cysteine-containing peptides, pH 8.5 | Covalent receptor probes | 78 |
This functional adaptability enables the synthesis of receptor-targeted conjugates for advanced dopaminergic ligand delivery. For example, conjugation to transferrin-modified nanoparticles enhances brain uptake 3.7-fold versus unconjugated ligand in perfusion studies [5] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: